Malyngamide A

Description

Properties

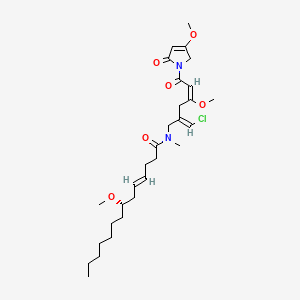

Molecular Formula |

C29H45ClN2O6 |

|---|---|

Molecular Weight |

553.1 g/mol |

IUPAC Name |

(E,7S)-N-[(E,2E)-2-(chloromethylidene)-4-methoxy-6-(3-methoxy-5-oxo-2H-pyrrol-1-yl)-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C29H45ClN2O6/c1-6-7-8-9-11-14-24(36-3)15-12-10-13-16-27(33)31(2)21-23(20-30)17-25(37-4)18-28(34)32-22-26(38-5)19-29(32)35/h10,12,18-20,24H,6-9,11,13-17,21-22H2,1-5H3/b12-10+,23-20+,25-18+/t24-/m0/s1 |

InChI Key |

MCGPGUSLTPAGCR-RPPVKKOJSA-N |

SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C/Cl)/C/C(=C\C(=O)N1CC(=CC1=O)OC)/OC)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Origin

Producer Organisms and Environmental Sources

The primary producers of malyngamides are marine cyanobacteria, a group of photosynthetic microbes renowned for their prolific production of secondary metabolites. While these compounds are sometimes found in associated biota, the cyanobacteria are recognized as the true biosynthetic source.

Malyngamide A, the inaugural compound of the malyngamide series, was first isolated in 1979 from the marine cyanobacterium Lyngbya majuscula mdpi.comacs.org. Since this initial discovery, over 30 malyngamide analogues have been identified, predominantly from various marine filamentous cyanobacteria mdpi.comacs.orgnih.gov.

Key cyanobacterial genera implicated in malyngamide production include:

Lyngbya majuscula : This species, now often reclassified into the genus Moorea (e.g., Moorea producens), is a well-documented and prolific producer of malyngamides mdpi.comacs.orgnih.govacs.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govacs.orgtandfonline.comsi.edutandfonline.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govtandfonline.comird.frnih.gov. Collections from diverse locations such as Hawaii, Guam, Florida, and Madagascar have yielded various malyngamide compounds acs.orgnih.govacs.orgebi.ac.ukresearchgate.netnih.govacs.orgtandfonline.comtandfonline.commdpi.comnih.govnih.govtandfonline.comird.frnih.gov.

Moorea producens : This genus, which encompasses many former Lyngbya majuscula strains, is a significant source of malyngamides mdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govtandfonline.comnih.gov. For example, three new malyngamides—6,8-di-O-acetylmalyngamide 2, 6-O-acetylmalyngamide 2, and N-demethyl-isomalyngamide I—were isolated from an Okinawan strain of Moorea producens mdpi.com. Another new malyngamide with a hydroxy moiety at C-7 of its fatty acid portion was isolated from Moorea producens collected in Hawaii tandfonline.comtandfonline.comtandfonline.com.

Okeania hirsuta : Genetic studies have confirmed Okeania hirsuta as a producer of type A malyngamides, specifically malyngamide C acetate (B1210297) and malyngamide I. The complete polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic pathways for these compounds have been identified in the genome of Okeania hirsuta nih.govresearchgate.netacs.orgnih.govacs.org. This discovery was crucial in elucidating the true biosynthetic origin of these compounds, which had previously been enigmatic nih.govacs.org.

Table 1: Key Marine Cyanobacteria Producing Malyngamides

| Producer Organism | Associated Malyngamides/Analogues | Geographic Origin of Isolation (Examples) | Reference |

| Lyngbya majuscula | This compound, Isomalyngamides A & B, Malyngamide C, F, F acetate, J, K, L, Q, R, 8-epi-malyngamide C, 8-O-acetyl-8-epi-malyngamide C | Hawaii, Guam, Florida, Curaçao, Madagascar, Fanning Island, Grenada | mdpi.comacs.orgnih.govacs.orgebi.ac.ukresearchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.comnih.govird.frnih.gov |

| Moorea producens | 6,8-di-O-acetylmalyngamide 2, 6-O-acetylmalyngamide 2, N-demethyl-isomalyngamide I, Malyngamide Y | Okinawa, Hawaii, Florida | mdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govtandfonline.comnih.gov |

| Okeania hirsuta | Malyngamide C acetate, Malyngamide I | (Biosynthetic pathway identified in cultured strains) | nih.govresearchgate.netacs.orgnih.govacs.org |

While marine cyanobacteria are the primary producers, malyngamides have also been isolated from other marine organisms, such as red algae and various invertebrates, particularly sea hares mdpi.comnih.govresearchgate.netacs.orgnih.govscispace.com. These instances often represent a case of sequestration, where the associated biota acquire the compounds through their diet.

For example, malyngamide X was isolated from the Thai sea hare Bursatella leachii, but it is believed to originate from the sea hare's cyanobacterial diet nih.govnih.gov. Similarly, malyngamide C has been isolated from the sea hare Stylocheilus longicauda, which is known to sequester secondary metabolites from its diet of cyanobacteria like Microcoleus lyngbyaceus (formerly Lyngbya majuscula) mdpi.comscispace.com.

In their natural environment, malyngamides are thought to serve ecological functions. They may act as defensive allelochemicals, providing chemical protection to the producing cyanobacteria against competing microbes and herbivores ird.frdntb.gov.ua. This chemical defense mechanism contributes to the survival and proliferation of cyanobacterial blooms in various marine habitats, including coral reefs ird.fr.

Discovery and Initial Characterization of this compound

This compound holds the distinction of being the first compound in this significant class of natural products. Its discovery was reported in 1979 by Richard E. Moore's research group, who isolated it from the marine cyanophyte Lyngbya majuscula mdpi.comacs.orgnih.gov.

Initial characterization of this compound established it as a novel chlorinated metabolite acs.org. Spectroscopic methods were crucial in determining its planar structure and molecular formula. This compound has a molecular formula of CHClNO ebi.ac.uk. This foundational work laid the groundwork for the subsequent identification and structural elucidation of numerous malyngamide analogues.

Characterization of Malyngamide Analogues and Stereoisomers

Following the discovery of this compound, extensive research has led to the characterization of over 30 malyngamide analogues, showcasing a remarkable diversity in their structures mdpi.comacs.orgnih.govtandfonline.comnih.gov. These compounds are generally characterized by two distinct portions: a methoxy (B1213986) fatty acid chain, most commonly 7(S)-methoxytetradec-4(E)-enoic acid, known trivially as lyngbic acid, and a functionalized amine or cyclic unit linked via an amide bond acs.orgnih.govtandfonline.comsi.eduresearchgate.netnih.gov. The malyngamides combine polyketide portions with presumed amino acid subunits nih.gov.

Structural Variations and Key Analogues:

Head Group and Tail Modifications : Malyngamides are broadly classified into Type A and Type B based on their head group structure. Type A malyngamides typically feature a decorated six-membered cyclohexanone (B45756) head group, while Type B analogues contain a pyrrolidone head group nih.govresearchgate.netacs.org. Variations in the head group include methylation, oxidations, epoxidation, and acetylation at various carbon positions around the cyclohexanone ring nih.gov. The lyngbic acid tail can also vary in chain length (ranging from C-12 to C-16) and can have different amino acid linkages (e.g., Gly, Ser, Thr, or β-Ala) nih.govnih.gov.

Stereochemical Diversity : Stereoisomerism is a significant aspect of malyngamide diversity. For instance, isomalyngamides A and B, isolated from Hawaiian Lyngbya majuscula, represent a new type of malyngamide where the chloromethylene group possesses a Z conformation, contrasting with the E conformation found in the majority of previously reported malyngamides, including this compound acs.orgresearchgate.netnih.gov. Similarly, malyngamides Q and R, from a Madagascan Lyngbya majuscula, also exhibit Z stereochemistry at C-6 acs.orgacs.orgresearchgate.net.

Specific Analogues and Their Features :

Malyngamide C : A prominent constituent found in Lyngbya majuscula, its complete structure and absolute stereochemistry have been determined through detailed spectral and chemical studies researchgate.net.

8-epi-malyngamide C and 8-O-acetyl-8-epi-malyngamide C : These are new stereoisomers of malyngamide C, isolated from Lyngbya majuscula, further highlighting the subtle but significant structural variations within the family mdpi.comnih.govnih.gov.

Malyngamide X : Notably, malyngamide X, isolated from the sea hare Bursatella leachii, is the first reported malyngamide to feature a (7R)-lyngbic acid moiety connected to a novel tripeptide backbone nih.gov.

Malyngamide Y : Isolated from Moorea producens, malyngamide Y contains a vinyl chloride group, adding to the structural complexity of these compounds researchgate.netnih.gov.

Acyclic Malyngamides : While most malyngamides contain a cyclic unit, malyngamides O, P, and 3 are examples of acyclic molecules in this series nih.govsi.edu. Malyngamide 3 was isolated from Lyngbya majuscula from Guam acs.orgebi.ac.uk.

Methods of Structural Elucidation:

The characterization of malyngamides and their analogues relies heavily on advanced spectroscopic techniques and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR techniques, including COSY, HMBC, HSQC, and NOESY, are fundamental for deducing planar structures and relative stereochemistry mdpi.comacs.orgacs.orgacs.orgsi.eduresearchgate.netresearchgate.netnih.govnih.govnih.govnih.gov. Long-range coupling constants (e.g., ³J) are particularly useful for determining olefin configurations acs.orgresearchgate.net.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS, HRFABMS) provides crucial information on molecular formulas and fragmentation patterns mdpi.comebi.ac.uknih.govnih.govnih.gov.

Chemical Derivatization and Degradation : Techniques such as modified Mosher's method and the formation of MTPA esters are employed to determine absolute configurations of chiral centers acs.orgebi.ac.uksi.edunih.govnih.govnih.gov. Chemical degradation can also yield simpler fragments for analysis researchgate.netnih.gov.

Chromatography : Preparative liquid chromatography and repetitive reversed-phase HPLC are used for isolation and purification of these metabolites acs.org. Enantioselective HPLC and chiral GCMS are utilized for assigning absolute configurations acs.orgacs.org.

Table 2: Representative Malyngamide Analogues and Their Producing Organisms/Sources

| Malyngamide Analogue | Producer Organism / Source | Key Structural Feature(s) | Reference |

| Isothis compound & B | Lyngbya majuscula (Hawaii) | Z conformation of chloromethylene group | acs.orgresearchgate.netnih.gov |

| Malyngamide C | Lyngbya majuscula (Fanning Island), Stylocheilus longicauda (sea hare) | Chlorine-containing amide of 7(S)-methoxytetradec-4(E)-enoic acid | researchgate.netmdpi.comnih.gov |

| 8-epi-malyngamide C | Lyngbya majuscula (Florida, Grenada) | Stereoisomer of Malyngamide C | mdpi.comnih.govnih.gov |

| Malyngamide F & F acetate | Lyngbya majuscula | Polyketide portions with amino acid subunits | nih.govmdpi.com |

| Malyngamide J, K, L | Lyngbya majuscula (Curaçao) | Amides of 7(S)-methoxytetradec-4(E)-enoic acid | researchgate.net |

| Malyngamide Q & R | Lyngbya majuscula (Madagascar) | Z stereochemistry at C-6 | acs.orgacs.orgresearchgate.net |

| Malyngamide X | Bursatella leachii (sea hare, likely cyanobacterial origin) | First (7R)-lyngbic acid, new tripeptide backbone | nih.govnih.gov |

| Malyngamide Y | Moorea producens (Florida) | Contains a vinyl chloride group | researchgate.netnih.gov |

| 6,8-di-O-acetylmalyngamide 2, 6-O-acetylmalyngamide 2 | Moorea producens (Okinawa) | Acetylated forms of Malyngamide 2 | mdpi.com |

| N-demethyl-isomalyngamide I | Moorea producens (Okinawa) | N-demethylated isomalyngamide | mdpi.com |

| Malyngamide 3 | Lyngbya majuscula (Guam) | Acyclic malyngamide | acs.orgnih.govebi.ac.uksi.edu |

Biosynthetic Pathways and Molecular Mechanisms

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Systems

Malyngamide A is biosynthesized by a hybrid PKS/NRPS system, which combines the iterative chain elongation of polyketides with the modular assembly of peptides. nih.govresearchgate.netnih.govacs.orgresearchgate.net Genomic analyses of Okeania hirsuta strains PAB and PAP have identified two highly similar PKS/NRPS pathways, spanning approximately 62 to 68 kilobases (kb). nih.govresearchgate.netnih.govacs.org These gene clusters are notable for possessing unusual loading and termination genes, which contribute to the unique structural features of the malyngamides. nih.govresearchgate.netnih.govacs.org The prevalence of such mixed PKS/NRPS core structures highlights the complex biosynthetic capabilities of marine cyanobacteria. researchgate.net

Enzymatic Machinery and Gene Clusters (e.g., mgc and mgi pathways)

The biosynthetic machinery for malyngamides in Okeania hirsuta is encoded by two closely related gene clusters: the "mgc" cluster (68 kb), predicted to produce malyngamide C acetate (B1210297), and the "mgi" cluster (62 kb), predicted to produce malyngamide I. nih.gov These clusters were identified through bioinformatic tools such as antiSMASH and DELTA-BLAST. nih.gov The enzymes within these clusters orchestrate a series of reactions, from initiation and chain elongation to various tailoring modifications. nih.gov

Table 1: Malyngamide Biosynthetic Gene Clusters

| Gene Cluster | Length (kb) | Predicted Product | Producing Strain |

| mgc | 68 | Malyngamide C acetate | Okeania hirsuta PAB |

| mgi | 62 | Malyngamide I | Okeania hirsuta PAP |

Initiation and Chain Elongation

The biosynthesis of malyngamides is initiated by a LipM-like octanoyltransferase, designated MgcA (or MgiA in the mgi pathway). nih.govnih.govacs.orgescholarship.org This enzyme is responsible for transferring an octanoyl moiety, typically bound to a fatty acid synthase acyl carrier protein (AcpP), to the active site cysteine of the MgcG ketosynthase (KS) module. nih.gov Interestingly, MgcA has shown slight promiscuity, incorporating trace amounts of decanoyl-ACP, which can lead to malyngamide analogs with extended carbon chains. nih.gov Following this initiation, the polyketide and non-ribosomal peptide chains are successively elongated through the action of various PKS and NRPS modules. nih.gov This process involves the sequential addition of molecular building blocks, forming the growing carbon backbone of the malyngamide structure. uni-hamburg.deontosight.ai

Key Tailoring Reactions and Enzymes

The remarkable diversity observed among type A malyngamides is largely attributed to a series of well-characterized tailoring reactions. nih.govresearchgate.netnih.govacs.org These modifications occur at various stages of biosynthesis and involve specific enzymes that introduce functional groups or modify the core structure. nih.gov

A pivotal and unusual step in type A malyngamide biosynthesis is the dysfunction of a ketoreductase (KR) domain, specifically designated KR0 (MgcQ/MgiQ). nih.govresearchgate.netnih.govacs.org This inactive KR0 domain, located in the penultimate PKS module, is critical for the formation of the characteristic six-membered cyclohexanone (B45756) ring. nih.govresearchgate.netnih.govacs.orgescholarship.org Unlike typical KR domains that reduce a β-keto group to a hydroxyl, the KR0 domain in malyngamide biosynthesis retains the carbonyl functionality. nih.govresearchgate.netnih.govacs.org Phylogenetic analysis and homology modeling of this KR0 domain have indicated structural alterations in its cofactor-binding and active sites, contributing to its dysfunction. nih.govresearchgate.netnih.govacs.orgescholarship.org This dysfunction has been experimentally confirmed through recombinant protein expression and NADPH binding assays. nih.govresearchgate.netnih.govacs.orgescholarship.org The retained carbonyl group from this KR0 domain is essential for the subsequent intramolecular Knoevenagel condensation. nih.govresearchgate.netnih.govacs.org

Table 2: Key Enzymes and Their Roles in Malyngamide Biosynthesis

| Enzyme/Domain | Function | Location/Pathway | Significance |

| MgcA/MgiA | LipM-like octanoyltransferase; initiates biosynthesis by transferring octanoyl moiety | Both mgc and mgi pathways | Unusual loading mechanism for PKS/NRPS pathways; shows substrate promiscuity. nih.govnih.govacs.orgescholarship.org |

| MgcG KS | Ketosynthase domain; receives octanoyl moiety from MgcA. | Both mgc and mgi pathways | First module for polyketide chain extension. nih.gov |

| MgcQ/MgiQ KR0 | Inactive Ketoreductase domain; retains carbonyl. | Penultimate PKS module | Crucial for six-membered ring formation; "keystone" step enabling Knoevenagel condensation. nih.govresearchgate.netnih.govacs.orgescholarship.org |

| MgcR R | Thioester reductase domain; generates terminal aldehyde. | Final PKS module | Provides the electrophilic center for Knoevenagel condensation. nih.gov |

| MgcK | Likely involved in acetate unit installation. | PKS module | Provides the nucleophilic α-carbon for cyclization. nih.gov |

| MgcU | P450; oxidizes C-8 to an alcohol. | mgc pathway | Tailoring modification for specific malyngamide C acetate formation. nih.gov |

| MgcV | O-acetyltransferase; acetylates C-8. | mgc pathway | Tailoring modification for specific malyngamide C acetate formation. nih.gov |

The carbonyl group that remains due to the KR0 dysfunction is a prerequisite for an intramolecular Knoevenagel condensation, which is the key step in forming the characteristic cyclohexanone ring of type A malyngamides. nih.govresearchgate.netnih.govacs.org This reaction is facilitated by a thioester reductase (R) domain, specifically MgcR, in the final PKS module, which generates a terminal aldehyde. nih.gov The Knoevenagel condensation proceeds via a nucleophilic attack from the alpha carbon of an acetate unit (likely installed by MgcK) onto this electrophilic terminal aldehyde. nih.gov The proposed mechanism involves the deprotonation of the C-4 proton, leading to a stabilized enolate anion. This enolate then attacks the C-9 aldehyde, forming a new carbon-carbon bond between C-4 and C-9 and a C-9 hydroxyl group. Subsequent elimination of water results in the formation of the cyclohexenone core structure, with malyngamide K identified as an intermediate product of this cyclization. nih.gov

Beyond the core PKS/NRPS assembly and the critical cyclization step, malyngamide biosynthesis involves several post-assembly tailoring reactions that contribute to the structural diversity of the family. nih.govresearchgate.netnih.govacs.org

Chlorination: Chlorination events are observed as part of the PKS/NRPS module extensions, indicating the incorporation of chlorine atoms into the growing polyketide or peptide chain. nih.govdeakin.edu.au

O-Methylation: O-methylation is a common tailoring reaction in PKS and NRPS pathways. nih.gov A defining feature of malyngamides is the methoxylated lyngbic acid tail, which is formed through such methylation events. nih.govresearchgate.netnih.govacs.org

Acetylation: Acetylation reactions also play a role in diversifying malyngamide structures. For instance, in the mgc pathway, an O-acetyltransferase, MgcV, is predicted to catalyze the acetylation of the C-8 position, leading to the formation of malyngamide C acetate. nih.gov Acetylation can also occur via thioesterase-like domains. researchgate.net

Table 3: Key Tailoring Reactions in Malyngamide Biosynthesis

| Tailoring Reaction | Description | Enzymes/Domains Involved | Examples/Impact on Structure |

| Chlorination | Incorporation of chlorine atoms into the molecule. | (Not specified by name) | Contributes to the halogenated nature of some malyngamides. nih.govdeakin.edu.au |

| O-Methylation | Addition of methoxy (B1213986) groups. | (Not specified by name) | Responsible for the methoxylated lyngbic acid tail, a characteristic feature. nih.govresearchgate.netnih.govacs.org |

| Acetylation | Addition of acetyl groups. | MgcV (O-acetyltransferase) | Leads to specific analogs like malyngamide C acetate. nih.govresearchgate.net |

P450 Activity and Epoxidation

Cytochrome P450 enzymes (P450s) play a crucial role in the biosynthesis of this compound, mediating specific oxidative transformations that contribute to its structural complexity fishersci.ca. Within the malyngamide biosynthetic pathway, two specific P450 enzymes, MgcT and MgcU, have been identified fishersci.ca. P450 MgcT is responsible for the C4ZC9 oxidation, leading to the epoxidation product fishersci.ca. Subsequently, another P450, MgcU, catalyzes the hydroxylation at the C8 position of this intermediate fishersci.ca. These P450-mediated reactions are recognized as well-understood tailoring modifications in PKS and NRPS pathways, contributing significantly to the structural diversification of natural products. The integration of P450 genes within biosynthetic clusters is typical in secondary metabolic pathways, enabling regio- and stereospecific oxidation of precursors.

Precursors and Intermediate Products (e.g., Lyngbic Acids)

The biosynthesis of this compound is initiated by the transfer of an intact octanoate (B1194180) moiety to the first ketosynthase (KS) module via a LipM homolog, an octanoyltransferase typically associated with lipoic acid metabolism. A defining characteristic of type A malyngamides is their methoxylated lyngbic acid tail fishersci.ca. Lyngbic acids serve as key precursors, representing modified fatty acids that are incorporated into the malyngamide structure fishersci.ca. These lipid acids are characterized by varying chain lengths, ranging from C-12 to C-20, and typically feature a methoxy group at C-7 and a trans double bond at C-4. Common examples of lyngbic acids utilized in malyngamide formation include 7-methoxydodec-4(E)-enoic acid, 7(S)-methoxytetradec-4(E)-enoic acid, and 7-methoxy-9-methylhexadeca-4(E),8(E)-dienoic acid fishersci.ca. Myristic acid has also been identified as a biosynthetic precursor to a number of secondary metabolites, including lyngbic acid. While the 14-carbon lyngbic acid tail is most prevalent, variations in chain length are observed, such as the C-16 analog found in malyngamides D and E.

Chemodiversity Expansion and Biosynthetic Flexibility

The discovery of the type A malyngamide biosynthetic pathway in the sequenced genome of the marine cyanobacterial genus Okeania has provided significant insights into the mechanisms driving their extensive chemodiversity fishersci.ca. Bioinformatic analyses revealed 62 and 68 kb PKS/NRPS pathways with unusual loading and termination genes. A critical factor in the chemodiversity of type A malyngamides is the dysfunction of a specific ketoreductase (KR0) domain, particularly the MgcQ KR0 and R domains. This altered KR0 domain is essential for retaining a carbonyl group, which subsequently enables an intramolecular Knoevenagel condensation. This condensation is a key step in forming the characteristic six-membered cyclohexanone ring, a hallmark of the malyngamide family.

Compound Names and PubChem CIDs

Chemical Synthesis Methodologies

Total Synthesis Strategies for Malyngamide A and its Analogues

The synthesis of malyngamides often involves the strategic assembly of two main fragments: the fatty acid chain and the amine-containing cyclic or acyclic portion, followed by their coupling. Researchers have employed various approaches to achieve the total synthesis of these complex molecules, emphasizing efficiency, stereocontrol, and versatility.

Convergent and Enantioselective Approaches

For instance, a convergent, enantioselective, and general synthetic route has been successfully developed for malyngamides O, P, Q, and R acs.orgscite.airesearchgate.netnih.govacs.org. This strategy allowed for the precise construction of their complex backbones. Similarly, an accelerated, enantioselective, and general synthetic route was reported for malyngamides K, L, and 5''-epi-C, highlighting the applicability of such strategies across different malyngamide subclasses nih.gov. The enantioselective synthesis of malyngamide W and its 2'-epimer also exemplifies the importance of these controlled approaches in confirming absolute configurations rsc.orgrsc.org.

Key Synthetic Transformations

The total synthesis of malyngamides relies on a repertoire of powerful synthetic transformations to construct their characteristic structural motifs and establish stereocenters. Key reactions frequently employed include:

Wittig Reaction: This olefination reaction is crucial for the stereoselective formation of carbon-carbon double bonds. It has been notably utilized in the construction of the vinyl chloride functionality present in malyngamides O, P, Q, and R, ensuring the desired (Z)-configuration of this moiety acs.orgscite.airesearchgate.netnih.govacs.org.

Amidation: The formation of the amide bond linking the fatty acid chain to the amine-derived portion is a central step. DCC/HOBt-promoted amidation has been effectively employed for this purpose in the synthesis of malyngamides O, P, Q, and R acs.orgscite.airesearchgate.netnih.govacs.org.

Aldol (B89426) Reaction: Aldol reactions are fundamental for carbon-carbon bond formation and stereocenter creation. They play a significant role in constructing the basic carbon backbone of compounds like malyngamides O, P, Q, and R acs.orgscite.airesearchgate.netnih.govacs.org. A Lewis acid (Et2AlCl) mediated anti-aldol reaction was also employed to generate stereocenters at C-7 and C-8 in the synthesis of malyngamide X researchgate.net.

Suzuki Cross-Coupling: This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-carbon bonds between organoboron compounds and organic halides. It has been identified as a key step in the total synthesis of malyngamides K, L, and 5''-epi-C, facilitating the construction of their skeletons by coupling boronic acids with unsaturated carboxylic amides possessing a chlorovinyl iodide functionality nih.govnih.gov.

Nozaki-Hiyama-Kishi (NHK) Coupling: This chromium-mediated coupling reaction is valuable for forming carbon-carbon bonds between aldehydes and vinyl or aryl halides. It was a key step in the synthesis of malyngamide W, involving the coupling of an aldehyde and an iodide to yield an alcohol intermediate rsc.orgrsc.org.

CBS Reduction (Corey-Bakshi-Shibata Reduction): This asymmetric catalytic reduction is used to convert ketones into chiral alcohols with high enantioselectivity. In the synthesis of malyngamide W, the asymmetric (R)-CBS reduction of a ketone functionality was critical for establishing the C-2′ chiral center in the target compound rsc.orgrsc.orgacs.org.

The application of these transformations across various malyngamide syntheses is summarized in the table below:

Table 1: Key Synthetic Transformations in Malyngamide Total Syntheses

| Transformation | Malyngamides/Analogues Applied To | Purpose | References |

| Wittig Reaction | O, P, Q, R | Construction of vinyl chloride functionality (Z-configuration) | acs.orgscite.airesearchgate.netnih.govacs.org |

| Amidation | O, P, Q, R | Formation of amide bond (DCC/HOBt-promoted) | acs.orgscite.airesearchgate.netnih.govacs.org |

| Aldol Reaction | O, P, Q, R, X | Construction of basic carbon backbone; creation of stereocenters (C-7, C-8 in X) | acs.orgresearchgate.netscite.airesearchgate.netnih.govacs.org |

| Suzuki Cross-Coupling | K, L, 5''-epi-C | Construction of main carbon skeleton | nih.govnih.gov |

| Nozaki-Hiyama-Kishi | W | Carbon-carbon bond formation (aldehyde-iodide coupling) | rsc.orgrsc.org |

| CBS Reduction | W | Establishment of C-2′ chiral center (asymmetric ketone reduction) | rsc.orgrsc.orgacs.org |

Stereochemical Assignment and Absolute Configuration Confirmation via Synthesis

A critical aspect of natural product synthesis is the confirmation of the absolute configuration, especially for compounds initially isolated in very small quantities, like many marine natural products. Total synthesis provides an unequivocal method for this purpose.

For malyngamides O, P, Q, and R, the absolute configuration of the stereogenic center at C-5'' was confirmed through the synthesis of the natural products and their C-5'' epimers acs.orgscite.airesearchgate.netacs.orgacs.org. Similarly, the absolute configuration of malyngamide W was established by synthesizing both the natural product and its 2'-epimer, with the CBS reduction being instrumental in defining the C-2' chiral center rsc.orgrsc.org. The absolute configuration of malyngamide W was ultimately assigned as 7S, 2′R, 3′′R, and 4′′R rsc.org. In the case of malyngamide L, discrepancies in specific rotation data were resolved, and its correct absolute configuration, particularly at C(3'') and C(4''), was confirmed through total synthesis nih.gov. Furthermore, the stereochemistry at C-7' in malyngamide X was confirmed using NMR chiral solvation experiments researchgate.net.

Development of General Synthetic Routes for Malyngamide Subclasses

The structural diversity within the malyngamide family, while challenging, also presents opportunities for developing general synthetic routes applicable to subclasses sharing common structural motifs. The core structure of malyngamides typically consists of a methoxy (B1213986) fatty acid tail and a functionalized amine linked by an amide bond, often featuring a characteristic cyclohexanone (B45756) or a heavily oxygenated six-membered ring, and sometimes a vinyl chloride functionality rsc.orgnih.govresearchgate.net.

The successful development of "convergent, enantioselective and general synthetic routes" for malyngamides O, P, Q, and R demonstrates the feasibility of such broad strategies for malyngamides possessing the vinyl chloride motif acs.orgscite.airesearchgate.netnih.govacs.org. Likewise, the "accelerated, enantioselective, and general synthetic route" established for malyngamides K, L, and 5''-epi-C, which feature a cyclohexenone or a heavily oxygenated six-membered ring and a vinyl chloride, further exemplifies this approach nih.gov. The Suzuki cross-coupling reaction, for instance, has proven to be a versatile key step for constructing the diverse skeletons of these compounds, allowing for the modular assembly of different fragments nih.gov. These general routes are crucial for providing convenient access to various structural variants, facilitating further biological evaluation and structure-activity relationship studies researchgate.netnih.gov.

Biological Activities and Mechanistic Studies in Vitro and Ecological Contexts

Antiproliferative and Cytotoxic Activities in Cellular Models

Malyngamide A and its derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.

Studies have shown that this compound can inhibit the proliferation of several human cancer cell lines. For instance, this compound has been reported to inhibit the proliferation of A549 (lung carcinoma), HT29 (colorectal carcinoma), and MDA-MB-231 (breast adenocarcinoma) cells in vitro. researchgate.net Specifically, malyngamide 4, an analog, demonstrated weak inhibitory activity against MDA-MB-231, A549, and HT-29 cells, with GI50 values of 44 µM, 40 µM, and 50 µM, respectively. researchgate.net

Other malyngamide analogs have also shown potent cytotoxic effects. Isomalyngamides A and A-1, for example, exhibit antiproliferative activity against tumor cells. mdpi.com Malyngamide C and 8-epi-malyngamide C demonstrated cytotoxicity against HT29 colon cancer cells with IC50 values of 5.2 µM and 15.4 µM, respectively. mdpi.com Malyngamide 2 displayed moderate cytotoxic activity against H-460 human lung cancer cells with an IC50 of 8 µM, while malyngamide 3 showed weak cytotoxicity against MCF-7 breast cancer cells (IC50 = 29 µM) and HT-29 colon cancer cells (IC50 = 48 µM). nih.gov

The following table summarizes some of the reported antiproliferative and cytotoxic activities of malyngamides against various cancer cell lines:

| Compound Name | Cell Line (Type) | Activity Type | IC50/GI50 (µM) | Reference |

| Malyngamide 4 | MDA-MB-231 (Breast Adenocarcinoma) | Weak Inhibitory | 44 | researchgate.net |

| Malyngamide 4 | A549 (Lung Carcinoma) | Weak Inhibitory | 40 | researchgate.net |

| Malyngamide 4 | HT-29 (Colorectal Carcinoma) | Weak Inhibitory | 50 | researchgate.net |

| Malyngamide C | HT29 (Colon Cancer) | Cytotoxicity | 5.2 | mdpi.com |

| 8-epi-Malyngamide C | HT29 (Colon Cancer) | Cytotoxicity | 15.4 | mdpi.com |

| Malyngamide 2 | H-460 (Human Lung Cancer) | Cytotoxicity | 8 | nih.gov |

| Malyngamide 3 | MCF-7 (Breast Cancer) | Weak Cytotoxicity | 29 | nih.gov |

| Malyngamide 3 | HT-29 (Colon Cancer) | Weak Cytotoxicity | 48 | nih.gov |

The antiproliferative effects of malyngamides are associated with specific molecular mechanisms. Isomalyngamides A and A-1, for instance, inhibit tumor proliferation by inactivating the expression and phosphorylation of Focal Adhesion Kinase (FAK) and Akt through the β1 integrin-mediated antimetastatic pathway. mdpi.com FAK plays a crucial role in cell proliferation, survival, and migration, and its inhibition can lead to the suppression of downstream pro-survival pathways such as PI3K/Akt. escholarship.org Akt is a key protein kinase involved in regulating various cellular functions, including proliferation, survival, metabolism, and growth, and its inactivation can induce apoptosis. nih.govimrpress.com

While direct evidence for this compound specifically acting as a proteasome inhibitor is less explicit in the provided search results, some malyngamide analogs have been studied in the context of proteasome inhibition. Proteasome inhibitors halt protein degradation, leading to apoptosis and cell death, and are recognized as important therapeutic targets in cancer. nih.govcancernetwork.com Some studies mention the potential for malyngamide-related compounds to influence proteasome activity, or that proteasome inhibition can be a mechanism of action for cyanobacterial natural products. escholarship.org

Metabolic Regulation and Pathway Activation

Beyond their antiproliferative effects, certain malyngamides have demonstrated activity in metabolic regulation, particularly concerning glucose uptake and the activation of key metabolic pathways.

New compounds from the malyngamide series, such as 6,8-di-O-acetylmalyngamide 2, 6-O-acetylmalyngamide 2, and N-demethyl-isomalyngamide I, isolated from the marine cyanobacterium Moorea producens, have been shown to stimulate glucose uptake in cultured L6 myotubes. nih.govresearchgate.netnih.gov This indicates a potential role for malyngamides in modulating glucose metabolism in muscle cells. Myotubes are a suitable in vitro model for studying muscle glucose metabolism and insulin (B600854) sensitivity, as they maintain many features of the donor phenotype. nih.gov

The stimulation of glucose uptake by malyngamides is closely linked to the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK). Specifically, 6,8-di-O-acetylmalyngamide 2 has shown potent activity in activating AMPK in cultured L6 myotubes. nih.govresearchgate.netnih.gov AMPK is a critical energy sensor that, when activated, plays a central role in regulating cellular metabolism, including promoting glucose uptake and inhibiting anabolic processes. mdpi.com This activation suggests that malyngamides could influence cellular energy homeostasis.

Antimicrobial Properties

Malyngamides also possess antimicrobial properties, contributing to their broader biological significance.

Malyngamides, including this compound, have been reported to exhibit antimicrobial effects. For instance, malyngamides, particularly lyngbic acid (a polyunsaturated fatty acid reported from Lyngbya majuscula), showed antimicrobial effects against Mycobacterium tuberculosis H37Rv, demonstrating 65% inhibition at a concentration of 12.5 μg/mL. researchgate.net They also showed low activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netmdpi.com Other malyngamide variants, such as isothis compound and malyngamide J, have exhibited antibacterial activity against Bacillus cereus. mdpi.com Malyngamide F has also shown some activity against Staphylococcus aureus. mdpi.com

The antimicrobial activity of malyngamides highlights their potential as a source of novel anti-infective agents, particularly given the ongoing need for new compounds to combat drug-resistant pathogens. nih.govmdpi.com

Anti-inflammatory Potential

This compound, along with other malyngamides, has been identified as a lipopeptide with anti-inflammatory properties. Research indicates that these compounds, originating from cyanobacteria, hold promise for combating inflammation, which is a key factor in various neurodegenerative diseases. researchgate.net, ipp.pt

One specific study demonstrated that Malyngamide 2, an oxidized lipopeptide structurally related to this compound and also isolated from a marine cyanobacterium (cf. Lyngbya sordida), exhibited anti-inflammatory activity. It showed an inhibitory concentration (IC50) of 8.0 µM in lipopolysaccharide (LPS)-induced RAW macrophage cells, with only modest cytotoxicity to mammalian cell lines. acs.org Another related compound, Malyngamide F, has also been shown to possess anti-inflammatory and antinociceptive (pain-reducing) activity in rat models of inflammation. It significantly reduced levels of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various inflammatory models. nih.gov

Ecological Roles and Allelopathic Effects

This compound plays crucial roles in marine chemical ecology, influencing interspecies interactions through its allelopathic effects. Allelopathy involves the production of bioactive compounds by one species that can inhibit or influence the growth, development, and distribution of other organisms in a community. dergipark.org.tr, nih.gov

Antifeedant Activity against Marine Predators (e.g., Crayfish, Shrimp, Sea Hares)

Marine organisms often produce secondary metabolites as a defense mechanism against predators. While specific direct evidence for this compound's antifeedant activity against crayfish, shrimp, or sea hares was not explicitly detailed in the provided search results, the broader class of malyngamides and other marine natural products are known to serve as chemical defenses. For instance, sea hares, such as Aplysia californica, release defensive secretions containing various chemicals when attacked by predators like spiny lobsters (Panulirus interruptus), which can deter feeding through mechanisms like sensory disruption. hawaii.edu Some malyngamides, including Malyngamide O, have been isolated from sea hares like Bursatella leachii, suggesting their potential role in the defensive chemistry of these mollusks. isnff-jfb.com, thieme-connect.com Cyanobacterial toxins, including certain allelochemicals, are also suggested to play a role in defense against potential predators and grazers, especially aquatic invertebrates and their larvae. mdpi.com

Quorum Sensing Inhibition in Marine Bacteria

Quorum sensing (QS) is a bacterial communication mechanism that regulates gene expression in response to population density. Inhibiting QS can disrupt bacterial virulence and biofilm formation. capes.gov.br, mdpi.com Marine cyanobacteria are known to produce QS-inhibitory molecules. While this compound itself was not directly cited as a QS inhibitor in the provided results, related malyngamides, such as 8-epi-malyngamide C, malyngamide C, and malyngolide, have been shown to inhibit quorum sensing in marine bacteria. capes.gov.br, researchgate.net, mdpi.com These compounds can reduce the signaling pathways mediated by acylhomoserine lactones (AHLs), which are crucial for QS in Gram-negative bacteria like Pseudomonas aeruginosa. capes.gov.br, mdpi.com

Role in Chemical Ecology and Interspecies Interactions

Chemical ecology explores how organisms interact through chemical signals. researchgate.net, oxfordbibliographies.com, github.io this compound, as a cyanobacterial metabolite, contributes to the complex chemical landscape of marine ecosystems. These chemical mediators, often termed allelochemicals, play a significant role in interspecific relationships, including defense and cooperation. researchgate.net The presence of malyngamides, along with other compounds like looekeyolides, in Roseofilum strains suggests their support for the ecology of this cyanobacterial genus and their involvement in chemical interactions within marine communities. doaj.org

Potential Contribution to Coral Disease Etiology (e.g., Black Band Disease)

Black band disease (BBD) is a globally distributed coral disease characterized by a microbial mat, predominantly composed of the cyanobacterium Roseofilum reptotaenium, that spreads across and kills coral tissue. doaj.org, researchgate.net, noaa.gov, nih.gov While the etiology of BBD is not fully understood, studies have indicated that Roseofilum strains associated with Siderastrea siderea corals possess the genetic capacity to produce malyngamides and looekeyolides. doaj.org The presence of these biosynthetic gene clusters, which are not found in other cyanobacterial genera linked to BBD, suggests that malyngamides may contribute to the disease's etiology through mechanisms yet to be fully elucidated. doaj.org, researchgate.net The microbial consortium in BBD mats generates anoxic conditions and toxic compounds that lyse coral tissues. noaa.gov

Table 1: Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14779548 nih.gov |

Table 2: Anti-inflammatory Activity of Malyngamide 2

| Compound | Target Cells | Mechanism | IC50 |

| Malyngamide 2 | LPS-induced RAW macrophage cells | Nitric Oxide Inhibition | 8.0 µM acs.org |

Structure Activity Relationship Sar Investigations

Influence of Specific Functional Groups and Moieties on Biological Activity

The oxygen-containing functional groups, particularly hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups, play a crucial role in defining the activity of malyngamide analogues. The methoxy group on the unsaturated fatty acid tail, known as lyngbic acid, is a signature feature of the malyngamide class. nih.govnih.gov While this moiety is conserved across most analogues, modifications to the hydroxy groups on the cyclohexanone (B45756) head group have been shown to modulate activity significantly.

Initial structure-activity relationship (SAR) studies on the anti-inflammatory properties of malyngamides have highlighted the importance of oxygenation at the C-6 position of the cyclohexanone ring. The presence of a hydroxy or an acetoxy group at this position appears to be a requirement for inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov For instance, Malyngamide 2, which possesses a C-6 hydroxy group, exhibits notable anti-inflammatory activity. nih.gov This suggests that the hydrogen-bonding capacity or the steric influence of a substituent at this specific position is critical for interaction with its biological target.

Many malyngamide analogues feature reactive electrophilic centers, such as epoxyketone and enone moieties, within their cyclohexanone head group. nih.gov These functionalities are recognized as well-studied pharmacophores, often associated with potent and specific biological activities. nih.gov The α,β-epoxyketone functional group, for example, is a key feature in several proteasome inhibitors. rsc.org This reactive group can form a covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to irreversible inhibition.

While a specific biological target for many malyngamides has not been definitively identified, the presence of these epoxyketone and enone moieties suggests that they may act as covalent inhibitors of their respective cellular targets. nih.gov The electrophilicity of these groups makes them susceptible to nucleophilic attack by amino acid residues like cysteine or serine within an enzyme's active site, potentially explaining the cytotoxic and anti-inflammatory activities observed for this class of compounds.

Stereochemical Effects on Activity (e.g., Vinyl Chloride Geometry, Absolute Configuration)

Stereochemistry, encompassing both the geometry of double bonds and the absolute configuration of chiral centers, is a critical determinant of the biological activity of malyngamides. malariaworld.org Even subtle changes in the three-dimensional arrangement of atoms can lead to drastic differences in pharmacological effects, likely due to altered binding affinity with molecular targets. malariaworld.org

Furthermore, the malyngamide structure is rich in stereocenters, and the absolute configuration at each of these centers is vital for activity. For example, the cytotoxic activity of Malyngamide C stereoisomers was found to be dependent on their specific configuration. nih.gov The synthesis of various enantiomers and diastereomers of malyngamide analogues has confirmed that biological activity is often highly stereospecific. researchgate.net This underscores the importance of precise stereochemical control in both natural biosynthesis and synthetic routes aimed at developing new therapeutic agents based on the malyngamide scaffold.

Comparative Activity Profiles of Malyngamide Analogues

The structural diversity among the dozens of known malyngamide analogues leads to a wide spectrum of biological activities. nih.gov Comparative analysis of these activities provides valuable insights into the structure-activity relationships of the class. Analogues differ primarily in the tailoring of the cyclohexanone head group, including variations in methylation, oxidation, epoxidation, and acetylation. nih.gov

Malyngamide 2, for instance, exhibits anti-inflammatory properties by inhibiting nitric oxide production. nih.gov Other analogues, such as 6,8-di-O-acetylmalyngamide 2, have been shown to stimulate glucose uptake. researchgate.net The cytotoxic potential also varies significantly across the family; Malyngamide C, J, and K have demonstrated cytotoxicity against certain cancer cell lines. researchgate.net In contrast, some structural modifications can lead to a reduction in activity. A new malyngamide featuring a novel hydroxy group on the fatty acid portion showed significantly weaker cytotoxicity compared to isomalyngamides A and B.

The table below summarizes the reported biological activities of a selection of Malyngamide analogues, illustrating the diverse pharmacological profiles within this compound class.

| Compound Name | Reported Biological Activity | Reference |

|---|---|---|

| Malyngamide 2 | Anti-inflammatory (Inhibits NO production) | nih.gov |

| 6,8-di-O-acetylmalyngamide 2 | Stimulates glucose uptake, Activates AMPK | researchgate.net |

| Isomalyngamide A Riboside 1 (CY01) | Anti-angiogenic, Anti-metastatic | dntb.gov.ua |

| Malyngamide C | Cytotoxic | researchgate.net |

| Malyngamide J | Cytotoxic | researchgate.net |

| Malyngamide K | Cytotoxic | researchgate.net |

This comparative data highlights how subtle chemical modifications to the core malyngamide structure can result in a broad range of biological effects, from anti-inflammatory and cytotoxic to metabolic regulatory activities.

Future Research Directions and Perspectives

Uncovering Novel Biosynthetic Pathways and Enzymes

The biosynthesis of malyngamides, particularly type A malyngamides, is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. nih.govnih.gov The true producing organism was long considered enigmatic, with malyngamides being isolated from various marine life such as sea hares and red algae, though they are most commonly found in assemblages of filamentous cyanobacteria. nih.govnih.gov Recent genomic sequencing of the cyanobacterium Okeania hirsuta has led to the discovery of the type A malyngamide biosynthetic pathway. nih.gov

Future research will likely focus on a deeper characterization of the enzymes within this pathway. Key areas of interest include:

Unusual Loading and Termination: The identified 62 and 68 kb PKS/NRPS pathways in Okeania possess unique loading and termination genes that warrant further investigation. nih.govnih.gov

Ketoreductase (KR) Domain Dysfunction: A critical discovery was the role of an inactive ketoreductase (KR0) domain. nih.govnih.gov This dysfunction is essential for the formation of the characteristic six-membered ring of the malyngamide family through an intramolecular Knoevenagel condensation. nih.govnih.gov Further studies on the structural and functional aspects of this KR0 domain could provide insights into engineering novel polyketide structures.

Tailoring Enzymes: The diversity of malyngamide analogs is a result of various tailoring reactions, including chlorination, P450 activity, O-methylation, and acetylation. nih.gov Identifying and characterizing the specific enzymes responsible for these modifications (e.g., P450s like MgcT and MgcU, and the O-acetyltransferase MgcV) will be crucial for understanding how this chemical diversity is generated. nih.gov

Gene Cluster Regulation: Understanding the regulatory mechanisms that control the expression of the malyngamide biosynthetic gene cluster is another important frontier. This knowledge could be applied to enhance the production of malyngamides for research and biotechnological purposes.

Advancements in Asymmetric Total Synthesis of Complex Analogues

The structural complexity and potent biological activities of malyngamides have made them attractive targets for total synthesis. Asymmetric synthesis, which allows for the selective production of a specific stereoisomer, is particularly important for creating biologically active molecules.

An improved asymmetric synthesis of malyngamide U and its 2'-epimer has been achieved, utilizing a Johnson-Claisen rearrangement and an aldol (B89426) reaction as key steps. nih.gov This 13-step synthesis provides a foundation for creating more complex analogues. nih.gov Future advancements in this area are expected to focus on:

Synthesis of Structurally Diverse Analogues: The ability to synthesize a wide range of malyngamide analogues is crucial for structure-activity relationship (SAR) studies. This will enable researchers to identify the key structural features responsible for their biological activities and to design new compounds with enhanced potency and selectivity.

Application of Modern Synthetic Methodologies: Techniques such as organocatalysis and C-H activation could provide new and powerful tools for the construction of the complex malyngamide scaffold. mdpi.com

Identification of Undiscovered Biological Targets and Signaling Pathways (In Vitro)

While a range of biological activities have been reported for the numerous malyngamide analogs, a single, definitive biological target has yet to be identified for many of them. nih.gov This presents a significant opportunity for future in vitro research.

Current knowledge points to several potential areas of investigation:

Proteasome Inhibition: The epoxyketone and enone moieties present in many malyngamide analogs are known pharmacophores for proteasome inhibition, suggesting this could be a key target. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway: Some malyngamide derivatives have been shown to stimulate glucose uptake in L6 myotubes and activate AMPK, a central regulator of cellular energy homeostasis. mdpi.comresearchgate.net Further investigation could reveal the precise mechanism of action within this pathway.

Quorum Sensing Inhibition: Malyngamide C and its 8-epi isomer have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication process that regulates virulence in many pathogens. researchgate.netsi.edu

Anti-inflammatory Pathways: Malyngamide F acetate (B1210297) has been observed to inhibit the production of nitric oxide (NO) and other inflammatory biomarkers, potentially by blocking the MyD88 inflammation pathway. mdpi.comunipd.it Malyngamide 2 also shows anti-inflammatory activity in LPS-induced macrophage cells. acs.org

Future studies should employ a variety of modern techniques, including affinity chromatography, proteomics, and genetic screening, to identify the specific protein targets of malyngamides. Elucidating these targets and their associated signaling pathways will be critical for understanding their mechanisms of action and for guiding the development of new therapeutic agents.

Deeper Elucidation of Ecological Functions and Chemo-Ecological Dynamics

Malyngamides are believed to play a significant role in the chemical ecology of the marine environments where they are produced. mdpi.com All nine Roseofilum strains, a cyanobacterial genus associated with black band disease in corals, have the genetic capacity to produce malyngamides, suggesting these compounds are important for the ecology of this genus. nih.gov

Future research in this area should aim to:

Investigate the Role in Interspecies Interactions: Malyngamides may function as deterrents against predators, competitors, or pathogens. mdpi.com Controlled laboratory and field experiments are needed to test these hypotheses.

Explore their Contribution to Harmful Algal Blooms: The production of bioactive compounds like malyngamides by bloom-forming cyanobacteria could have significant impacts on marine ecosystems. researchgate.netird.fr

Understand their Function in Symbiotic Relationships: Malyngamides may mediate interactions between cyanobacteria and their host organisms, such as sponges or sea hares.

Analyze the Influence of Environmental Factors: Research should examine how environmental variables, such as nutrient availability, temperature, and light, affect the production of malyngamides and their ecological roles. frontiersin.org

By combining chemical analysis with ecological studies, researchers can gain a more complete understanding of the functions of malyngamides in their natural habitats.

Exploration of Semi-Synthetic Derivatives for Enhanced Activity

Semi-synthesis, the chemical modification of a naturally occurring compound, offers a powerful strategy for improving the therapeutic properties of malyngamides. By creating derivatives with altered structures, it is possible to enhance their biological activity, selectivity, and pharmacokinetic properties.

Several studies have already demonstrated the potential of this approach:

A modified synthetic derivative of dolastatin 10, another cyanobacterial product, has been approved for the treatment of lymphoma, highlighting the success of this strategy. nih.gov

The synthesis of glycosylated isomalyngamide A analogs has been shown to enhance their anti-migratory activities in breast cancer cells. researchgate.net

The creation of novel malyngamide derivatives has led to the identification of compounds with anticancer activity against a range of human cancer cell lines. researchgate.net

Future efforts in this area should focus on:

Targeted Modifications: Based on an understanding of structure-activity relationships, specific modifications can be made to the malyngamide scaffold to improve its interaction with its biological target.

Improving Drug-like Properties: Semi-synthesis can be used to optimize properties such as solubility, stability, and bioavailability, which are essential for the development of effective drugs.

Creating Probes for Mechanistic Studies: The synthesis of labeled or tagged derivatives can provide valuable tools for studying the mechanism of action of malyngamides.

Through a combination of total synthesis and semi-synthesis, researchers can continue to explore the therapeutic potential of the malyngamide family of natural products.

Q & A

What are the primary methods for isolating Malyngamide A from marine cyanobacteria, and how do researchers optimize yield and purity?

Basic

this compound is typically isolated via organic solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques such as flash chromatography and HPLC. The lipophilic nature of the compound necessitates reverse-phase chromatography for purification . Yield optimization involves adjusting solvent gradients, temperature, and column parameters, while purity is confirmed using NMR and mass spectrometry (MS) .

How do researchers address discrepancies in reported bioactivity data for this compound across studies?

Advanced

Contradictions in bioactivity data (e.g., cytotoxicity against MCF7 vs. HT-29 cells) are resolved by standardizing assay protocols (e.g., cell passage number, incubation time) and validating results with multiple replicates. Statistical tools like ANOVA and t-tests help identify significant variations, while error bars and confidence intervals quantify uncertainty . Comparative studies using shared reference compounds (e.g., doxorubicin) further contextualize findings .

What spectroscopic and computational techniques are critical for elucidating this compound’s stereochemistry?

Basic

1D/2D NMR (COSY, HSQC, HMBC) identifies carbon-proton correlations, while high-resolution MS confirms molecular formulas. The absolute configuration is determined via modified Mosher’s analysis and NOESY experiments, which compare derivatives with known standards like lyngbic acid .

How can researchers design experiments to investigate this compound’s biosynthesis pathway in Lyngbya majuscula?

Advanced

Genome mining and isotope-labeled precursor feeding (e.g., -acetate) trace biosynthetic intermediates. Heterologous expression of candidate gene clusters in model organisms (e.g., E. coli) validates enzymatic activity. Metabolomic profiling via LC-MS/MS links biosynthetic genes to secondary metabolites .

What in vitro and in vivo models are appropriate for evaluating this compound’s anticancer potential?

Basic

Common models include:

- In vitro : MCF7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC values calculated via MTT assays .

- In vivo : Xenograft models in immunocompromised mice, though limited data exist. Dose-response studies must account for compound solubility (e.g., DMSO/PBS formulations) .

How do researchers ensure structural integrity of this compound during long-term storage?

Basic

Stability is maintained by storing lyophilized samples at -80°C under inert gas (argon/nitrogen). Periodic NMR and LC-MS checks detect degradation. Solvent selection (e.g., deuterated chloroform for NMR) minimizes decomposition .

What statistical approaches validate the reproducibility of this compound’s bioactivity assays?

Advanced

Triplicate experiments with independent biological replicates reduce variability. Standard deviation (SD) and coefficient of variation (CV) quantify assay precision. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferred .

How can conflicting reports on this compound’s mechanism of action be resolved?

Advanced

Multi-omics approaches (transcriptomics, proteomics) identify target pathways. Competitive binding assays and CRISPR-based gene knockout studies validate interactions. For example, if apoptosis is implicated, caspase-3/7 activation assays and flow cytometry for Annexin V staining provide mechanistic clarity .

What methodologies are used to assess this compound’s ecological role in marine ecosystems?

Advanced

Field studies correlate cyanobacterial abundance with this compound production under varying environmental stressors (pH, temperature). Metagenomic sequencing of microbial communities identifies symbiotic interactions. Bioassays test allelopathic effects on competing phytoplankton .

How do researchers balance ethical and practical considerations in collecting Lyngbya majuscula from natural habitats?

Basic

Permits from local authorities (e.g., Guam’s Department of Agriculture) and adherence to Nagoya Protocol guidelines ensure ethical sourcing. Sustainable harvesting involves partial thallus collection to preserve populations, with GPS tagging for longitudinal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.